![molecular formula C21H20N4O4 B2376657 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034247-52-2](/img/structure/B2376657.png)

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

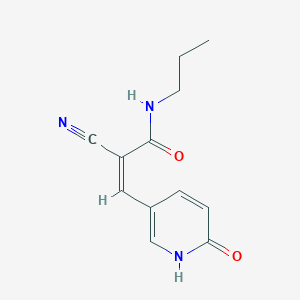

The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 1H-1,2,3-triazol moiety, and an azetidin moiety . It has been mentioned in the context of being a potent and specific reversible cathepsin X inhibitor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities .Molecular Structure Analysis

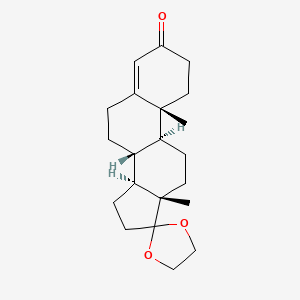

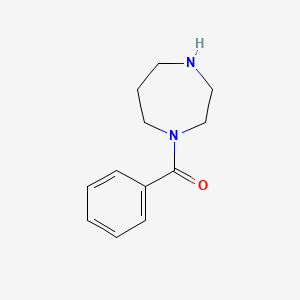

The molecular structure of this compound is complex, with several different functional groups present. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a cyclic structure with two oxygen atoms. The 1H-1,2,3-triazol moiety is a five-membered ring containing three nitrogen atoms, and the azetidin moiety is a four-membered ring containing one nitrogen atom .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 178-190°C . Its molecular formula is C13H16N2O3 .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Cosmetics

The compound exhibits antioxidant activity, making it relevant for cosmetic applications. Research has shown that it effectively suppresses hydrogen peroxide-induced apoptosis and attenuates activated caspase signaling . Additionally, it restores the down-regulated expression of β-catenin, a key mediator of the Wnt/β-catenin pathway, in human dermal papilla cells (hDPCs) exposed to oxidative stress. These properties suggest its potential use in skincare formulations.

Anticancer Potential

Studies have explored the anticancer potential of related compounds. While specific data on this exact compound are limited, derivatives with similar structures have been investigated. The 1,3,4-oxadiazole derivatives, which share some structural features, have shown promise in inhibiting cancer-related targets. These include telomerase activity, histone deacetylase (HDAC), thymidylate synthase, and the thymidine phosphorylase enzyme . Although direct evidence for our compound is lacking, its structural similarity suggests potential in cancer research.

α2-Adrenoceptor Antagonists for Sleep-Related Breathing Disorders

The compound falls within the class of α2-adrenoceptor subtype C (alpha-2C) antagonists. Specifically, it belongs to the group of 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivatives. These compounds have been investigated for their use in treating sleep-related breathing disorders, including obstructive and central sleep apneas and snoring . Further research is needed to explore its efficacy in this context.

Neuropharmacology and Antidepressant Potential

Although direct studies on our compound are scarce, its structural features suggest potential neuropharmacological applications. Novel derivatives with similar structures have been synthesized and evaluated as potential antidepressants . Given the compound’s unique arrangement, it may interact with neural receptors or pathways relevant to mood regulation.

Materials Science and Crystallography

The crystal structure of the compound has been determined, providing essential information for materials science and crystallography. It crystallizes in a triclinic form, with specific unit cell parameters and angles . Researchers can use this data to understand its packing arrangement, intermolecular interactions, and potential applications in materials design.

Wirkmechanismus

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4/c26-21(20-14-28-18-8-4-5-9-19(18)29-20)24-11-16(12-24)25-10-15(22-23-25)13-27-17-6-2-1-3-7-17/h1-10,16,20H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFCSBOWRUIRNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)N4C=C(N=N4)COC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)

![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2376580.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2376584.png)

![N-(Cyanomethyl)-2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]acetamide](/img/structure/B2376597.png)